Kinase Selectivity: Luvixasertib vs. BAY 1217389 in Broad Kinase Panel Profiling
Luvixasertib demonstrates superior kinase selectivity compared to BAY 1217389, a structurally distinct TTK inhibitor in the imidazopyridine class. When profiled against a panel of 262 human kinases at 1 μM, luvixasertib inhibited none of the kinases tested [1]. In contrast, BAY 1217389, when tested against the DiscoveRx kinase panel (395 kinases), exhibited binding to PDGFRβ (<10 nM), KIT (10–100 nM), and multiple additional kinases including CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, and PIP5K1C [2]. This differential selectivity profile has direct implications for data interpretation in cellular and in vivo studies where off-target kinase modulation may produce confounding biological effects.
| Evidence Dimension | Kinase panel inhibition at 1 μM |
|---|---|
| Target Compound Data | 0 of 262 kinases inhibited at 1 μM |
| Comparator Or Baseline | BAY 1217389: binding to PDGFRβ (<10 nM), KIT (10–100 nM), plus binding to 12+ additional kinases across CLK, JNK, MAPK, and PDGFR families |
| Quantified Difference | Luvixasertib shows no detectable off-target kinase inhibition at 1 μM, whereas BAY 1217389 demonstrates nanomolar-range binding to multiple off-target kinases |
| Conditions | Kinase profiling: 262-kinase panel at 1 μM (luvixasertib); DiscoveRx 395-kinase panel (BAY 1217389) |
Why This Matters
For investigators requiring unambiguous attribution of biological effects to TTK inhibition, luvixasertib's cleaner selectivity profile reduces the risk of confounding off-target kinase contributions to experimental outcomes.
- [1] Chemical Probes Portal. CFI-402257 Probe Report. Published 2021. View Source
- [2] Chemical Probes Portal. BAY 1217389 Probe Report. Published 2021. View Source
